2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide

Catalog No.
S16160034
CAS No.
M.F
C11H15BrN2O
M. Wt
271.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide

Product Name

2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide

IUPAC Name

2-[(2-bromophenyl)methyl-methylamino]-N-methylacetamide

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C11H15BrN2O/c1-13-11(15)8-14(2)7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

LREDABZETYZEEB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(C)CC1=CC=CC=C1Br

2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide is an organic compound characterized by its unique structure, which includes a bromobenzyl group, a methylamino group, and an N-methylacetamide moiety. Its molecular formula is C11H12BrN2OC_{11}H_{12}BrN_2O. The presence of the bromine atom in the aromatic ring significantly influences the compound's reactivity and solubility, making it a subject of interest in various fields of chemical research and applications.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: Under specific conditions, the compound can be oxidized or reduced to yield different derivatives.
  • Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids or amines.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research indicates that 2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide may exhibit significant biological activities. The presence of the bromine atom enhances its binding affinity to biological targets, potentially increasing its efficacy in medicinal applications. Studies have suggested that compounds with similar structures might demonstrate antimicrobial and anti-inflammatory properties. Interaction studies often utilize molecular docking and biochemical assays to elucidate the mechanisms underlying these biological effects.

The synthesis of 2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide typically involves:

  • Starting Materials: The reaction begins with 2-bromobenzyl chloride and N-methylacetamide.
  • Reaction Conditions: The synthesis is usually carried out in an organic solvent like toluene, with a base such as potassium carbonate under reflux conditions.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

This method allows for efficient production with varying yields depending on specific reaction conditions.

2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide finds applications across several fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is utilized in research focusing on enzyme inhibition and protein interactions.
  • Pharmaceutical Industry: It may be explored as a potential therapeutic agent due to its biological activity.

Interaction studies involving 2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide often focus on its binding affinity to specific proteins or enzymes. Techniques such as molecular docking simulations and surface plasmon resonance are commonly employed to assess how this compound interacts with various biological targets. These studies are crucial for understanding its potential therapeutic applications and optimizing its structure for enhanced activity.

Several compounds share structural similarities with 2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide. A comparison highlights their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
2-(2-Chlorophenyl)-N-methylacetamideChlorine atom instead of bromineMay exhibit different reactivity due to chlorine's properties.
2-(4-Fluorophenyl)-N-methylacetamideContains a fluorine atomInfluences lipophilicity and metabolic stability.
2-(4-Iodophenyl)-N-methylacetamideIodine atom presentAffects electronic properties and reactivity differently compared to bromine.
2-(3-Bromophenyl)-N-methylacetamideBromine at a different positionCould have varied biological activity compared to the para-substituted analog.

The uniqueness of 2-((2-Bromobenzyl)(methyl)amino)-N-methylacetamide lies in its specific halogen substitution pattern, which can lead to significant differences in chemical behavior and biological activity compared to other similar compounds. This specificity makes it particularly valuable in targeted research and industrial applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.03678 g/mol

Monoisotopic Mass

270.03678 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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